

# The Impact of 4'-Position Sugar Modifications on Oligonucleotide Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of oligonucleotide-based therapeutics is rapidly evolving, driven by the need for enhanced efficacy, stability, and safety. Chemical modifications to the sugar moiety of nucleosides have emerged as a cornerstone of modern oligonucleotide drug design. Among these, modifications at the 4'-position of the sugar ring have demonstrated profound effects on the physicochemical properties and biological activity of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This technical guide provides an in-depth exploration of the effects of 4'-position sugar modifications, offering a comprehensive resource for researchers and drug development professionals in the field.

# **Introduction to 4'-Position Sugar Modifications**

Unmodified oligonucleotides are susceptible to rapid degradation by nucleases and exhibit suboptimal binding affinity to their target messenger RNA (mRNA). To overcome these limitations, a variety of chemical modifications have been developed. Modifications at the 4'-position of the furanose ring play a crucial role in pre-organizing the sugar into a conformation that is favorable for duplex formation with the target RNA. This pre-organization, typically into a C3'-endo (North) conformation, mimics the geometry of RNA and enhances binding affinity. Furthermore, the introduction of substituents at the 4'-position can provide steric hindrance, thereby protecting the oligonucleotide from nuclease-mediated degradation.



This guide will delve into the most significant 4'-position modifications, including bridged nucleic acids (BNAs) like Locked Nucleic Acid (LNA), 4'-thioribonucleosides, and dual 4',2'-modifications, examining their impact on key therapeutic properties.

# Key 4'-Position Sugar Modifications and Their Effects Bridged Nucleic Acids (BNAs) and Locked Nucleic Acids (LNAs)

Bridged nucleic acids are a class of modified nucleotides where a bridge connects the 2' and 4' carbons of the ribose sugar, locking it into a specific conformation.[1][2] The most prominent member of this class is the Locked Nucleic Acid (LNA), which features a 2'-O,4'-C-methylene bridge.[1][3] This structural constraint forces the sugar into a stable C3'-endo conformation, which is ideal for binding to A-form RNA duplexes.[1][4]

#### Effects of LNA Modifications:

- Enhanced Binding Affinity: LNA modifications significantly increase the thermal stability (melting temperature, Tm) of oligonucleotide duplexes.[5][6] Each LNA substitution can increase the Tm by up to 8°C.[5] This enhanced affinity allows for the design of shorter, more specific oligonucleotides.
- Increased Nuclease Resistance: The rigid structure of LNA confers exceptional resistance to degradation by nucleases, leading to a longer half-life in biological fluids.[1][5][7]
   Oligonucleotides with LNA modifications at both the 3' and 5' ends have shown a 10-fold increase in serum half-life compared to their unmodified counterparts.[5]
- Improved In Vivo Potency: The combination of high binding affinity and nuclease resistance translates to improved potency of LNA-modified ASOs and siRNAs in vivo.[8][9][10]
- Toxicity Considerations: While highly effective, some studies have reported hepatotoxicity
  associated with certain LNA-containing ASOs.[11] Strategies to mitigate this include
  optimizing the number and placement of LNA modifications and exploring alternative BNA
  chemistries.[5]



# 4'-Thioribonucleosides

In 4'-thioribonucleosides, the oxygen atom at the 4'-position of the ribose ring is replaced with a sulfur atom. This modification has been shown to be well-tolerated in siRNA duplexes and can enhance their therapeutic properties.[11][12][13][14]

#### Effects of 4'-Thio Modifications:

- Maintained or Improved RNAi Activity: Strategic placement of 4'-thioribonucleosides in siRNA strands can result in activity that is equipotent or superior to native siRNAs.[11][12][13]
   However, the precise positioning and number of modifications are critical for optimal potency. [12][14]
- Increased Nuclease Resistance: The 4'-thio modification confers significant resistance to nuclease degradation, leading to increased stability in plasma.[12][15][16][17]
- Synergistic Effects with 2'-Modifications: Combining 4'-thio modifications with 2'-O-alkyl modifications, such as 2'-O-methyl or 2'-O-methoxyethyl (MOE), can lead to synergistic improvements in both siRNA activity and plasma stability.[12]

# **Dual 4',2'-Modifications**

Recent research has focused on combining modifications at both the 4' and 2' positions of the sugar ring to further refine the properties of therapeutic oligonucleotides. These dual modifications aim to leverage the benefits of each individual modification.

#### Effects of Dual 4',2'-Modifications:

- Enhanced Nuclease Resistance and Potency: For instance, the 4'-C-acetamidomethyl-2'-O-methoxyethyl (4'-C-ACM-2'-O-MOE) modification has been shown to improve thermal stability, nuclease resistance, and gene-silencing potency of siRNAs.[18]
- Improved Cellular Uptake and Binding: Molecular modeling suggests that such dual modifications can help anchor the siRNA guide strand within the PAZ domain of the human Argonaute 2 (hAgo2) protein, a key component of the RNA-induced silencing complex (RISC).[18]



# **Quantitative Data on the Effects of 4'-Position Modifications**

The following tables summarize the quantitative effects of various 4'-position modifications on key oligonucleotide properties.

Table 1: Effect of 4'-Position Modifications on Melting Temperature (Tm)

| Modification                                         | Oligonucleotide<br>Type | Change in Tm (°C)<br>per Modification | Reference(s) |
|------------------------------------------------------|-------------------------|---------------------------------------|--------------|
| Locked Nucleic Acid<br>(LNA)                         | DNA/RNA Hybrid          | +2 to +8                              | [5][6]       |
| 2'-O,4'-C-ethylene-<br>bridged nucleic acid<br>(ENA) | DNA/RNA Hybrid          | +5                                    | [7]          |
| 4'-S-2'-MOE (MOE-<br>SRNA)                           | RNA/RNA Duplex          | +3.4                                  | [19]         |
| 4'-aminomethyl-2'-O-<br>Me                           | siRNA Duplex            | ~ -1                                  | [19]         |
| 4'-C-aminomethyl-2'-<br>O-methyl                     | DNA/RNA Hybrid          | Increased binding affinity            | [20]         |
| 4'-C-aminomethyl-2'-<br>deoxy-2'-fluoro              | DNA/RNA Hybrid          | Increased binding affinity            | [20]         |

Table 2: Effect of 4'-Position Modifications on Nuclease Resistance



| Modification                                            | Oligonucleotid<br>e Type   | Assay<br>Condition                   | Improvement<br>in Stability                                                       | Reference(s) |
|---------------------------------------------------------|----------------------------|--------------------------------------|-----------------------------------------------------------------------------------|--------------|
| Locked Nucleic<br>Acid (LNA)                            | Oligonucleotide            | Serum                                | 10-fold increase<br>in half-life (3<br>LNAs at each<br>end)                       | [5]          |
| 2'-O,4'-C-<br>ethylene-bridged<br>nucleic acid<br>(ENA) | Oligonucleotide            | Nuclease<br>Digestion                | ~400x more<br>resistant than<br>DNA, ~80x more<br>resistant than<br>LNA           | [7]          |
| 4'-<br>Thioribonucleosi<br>de                           | Oligouridylate<br>(4'-SU6) | Snake Venom<br>Phosphodiestera<br>se | Half-life of 76<br>min vs. 1 min for<br>unmodified                                | [15][16]     |
| 4'-<br>Thioribonucleosi<br>de                           | Oligouridylate<br>(4'-SU6) | S1 Nuclease                          | Half-life of 930<br>min vs. 120 min<br>for unmodified                             | [15][16]     |
| 4'-<br>Thioribonucleosi<br>de                           | Oligouridylate<br>(4'-SU6) | Ribonuclease A                       | Half-life of 670<br>min vs. <1 min<br>for unmodified                              | [15][16]     |
| 4'-C-ACM-2'-O-<br>MOE                                   | DNA<br>Oligonucleotide     | Snake Venom<br>Phosphodiestera<br>se | Significant<br>stability increase<br>compared to 2'-<br>O-Me, 2'-MOE,<br>and 2'-F | [18]         |

Table 3: Effect of 4'-Position Modifications on In Vitro and In Vivo Activity



| Modificatio<br>n                | Oligonucleo<br>tide Type | Target                | Model<br>System                       | Key Finding                                                                     | Reference(s |
|---------------------------------|--------------------------|-----------------------|---------------------------------------|---------------------------------------------------------------------------------|-------------|
| Locked<br>Nucleic Acid<br>(LNA) | ASO                      | TRADD<br>mRNA         | bEND cells                            | IC50 of 1.6<br>nM (LNA) vs.<br>8.5 nM<br>(MOE) for<br>one design                | [11]        |
| Locked<br>Nucleic Acid<br>(LNA) | ASO                      | TRADD<br>mRNA         | Mouse Liver                           | ~3-fold<br>increase in<br>potency over<br>MOE-<br>modified ASO                  | [11]        |
| 4'-<br>Thioribonucle<br>oside   | siRNA                    | Renilla<br>Luciferase | NIH/3T3,<br>HeLa, MIA<br>PaCa-2 cells | Potent RNAi<br>activity, in<br>some cases<br>higher than<br>unmodified<br>siRNA | [14][21]    |
| 4'-C-ACM-2'-<br>O-MOE           | siRNA                    | Gene<br>Silencing     | In vitro                              | Superior RNAi activity, prolonged gene silencing up to 96h                      | [18]        |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to evaluate the effects of 4'-position sugar modifications.

# **Melting Temperature (Tm) Measurement**

Objective: To determine the thermal stability of an oligonucleotide duplex.



Principle: The Tm is the temperature at which 50% of the oligonucleotide is in a duplex state with its perfect complement, and 50% is single-stranded. This is measured by monitoring the change in UV absorbance at 260 nm as a function of temperature.

#### Materials:

- UV-Vis Spectrophotometer with a temperature controller (e.g., Cary 100)[4]
- Quartz cuvettes (e.g., 1 cm path length)
- · Modified and complementary unmodified oligonucleotides
- Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

#### Procedure:

- Oligonucleotide Preparation:
  - $\circ$  Resuspend lyophilized oligonucleotides in melting buffer to a stock concentration of ~100  $\mu M$ .
  - Determine the precise concentration using the Beer-Lambert law (A = εcl) by measuring the absorbance at 260 nm.
  - Prepare a solution containing the modified oligonucleotide and its complementary strand at a final concentration of 1-5 μM each in melting buffer.[4]

#### Annealing:

- Heat the duplex solution to 95°C for 5 minutes.
- Allow the solution to cool slowly to room temperature over several hours to ensure proper annealing.
- Tm Measurement:
  - Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.



- Set the instrument to monitor absorbance at 260 nm while ramping the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[4]
- Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1°C).
- Data Analysis:
  - Plot the absorbance at 260 nm versus temperature.
  - The resulting curve will be sigmoidal. The Tm is the temperature at the midpoint of the transition, which can be determined by finding the maximum of the first derivative of the melting curve.[13]

# **Nuclease Resistance (Serum Stability) Assay**

Objective: To evaluate the stability of modified oligonucleotides in the presence of nucleases found in serum.

Principle: The oligonucleotide is incubated in serum for various time points. The amount of intact oligonucleotide remaining at each time point is quantified by methods such as gel electrophoresis or HPLC.

#### Materials:

- Modified oligonucleotide
- Human or mouse serum[22]
- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- Denaturing polyacrylamide gel electrophoresis (PAGE) system or HPLC
- Gel staining solution (e.g., SYBR Gold) or UV detector for HPLC
- Imaging system for gel visualization



#### Procedure:

#### Incubation:

- $\circ$  Prepare a solution of the modified oligonucleotide in serum (e.g., 10% serum in PBS) to a final concentration of 1-5  $\mu$ M.
- Incubate the solution at 37°C.[22]

#### · Time Points:

 At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

#### Sample Preparation:

- Stop the nuclease activity by adding a quenching solution (e.g., EDTA) or by immediate freezing at -80°C.
- For gel analysis, mix the aliquot with a denaturing loading buffer.

#### Analysis:

- PAGE: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis. Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the bands using a gel imaging system.[22]
- HPLC: Analyze the samples by ion-exchange or reverse-phase HPLC.

#### Quantification:

- Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
- Plot the percentage of intact oligonucleotide remaining versus time.
- Calculate the half-life (t1/2) of the oligonucleotide in serum.



## In Vitro Gene Silencing Activity (for siRNAs)

Objective: To determine the efficacy of modified siRNAs in silencing a target gene in a cell-based assay.

Principle: Cells are transfected with the modified siRNA, and the level of the target mRNA or protein is measured after a specific incubation period. A dual-luciferase reporter assay is a common method for high-throughput screening.

#### Materials:

- Mammalian cell line (e.g., HeLa, HEK293)
- Cell culture medium and supplements
- Modified siRNA and control siRNAs (e.g., non-targeting control)
- Transfection reagent (e.g., Lipofectamine)
- Dual-luciferase reporter plasmid containing the target gene sequence
- · Luciferase assay reagents
- Luminometer

#### Procedure:

- Cell Seeding:
  - Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection:
  - Prepare complexes of siRNA and transfection reagent according to the manufacturer's protocol.
  - Add the siRNA complexes to the cells at various concentrations (e.g., 0.1, 1, 10, 100 nM).



- Co-transfect with the dual-luciferase reporter plasmid.
- Incubation:
  - Incubate the cells for 24-72 hours post-transfection.
- Luciferase Assay:
  - Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit instructions.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
  - Calculate the percentage of gene silencing relative to the non-targeting control.
  - Plot the percentage of silencing versus the siRNA concentration and determine the IC50 value.

# In Vivo Efficacy Study (for ASOs)

Objective: To evaluate the ability of a modified ASO to reduce the expression of a target gene in an animal model.

Principle: The ASO is administered to animals (e.g., mice), and the levels of the target mRNA and/or protein are measured in the target tissue after a defined treatment period.

#### Materials:

- Animal model (e.g., transgenic or wild-type mice)[23][24][25]
- Modified ASO and saline control
- Administration equipment (e.g., syringes for injection)
- Tissue homogenization equipment



- RNA and protein extraction kits
- RT-qPCR system and reagents
- · Western blotting or ELISA equipment and reagents

#### Procedure:

- Animal Dosing:
  - Administer the ASO to the animals via a suitable route (e.g., intravenous, subcutaneous, or intracerebroventricular injection) at various doses.[2][24]
  - Include a control group that receives saline.
- Treatment Period:
  - Treat the animals for a specified duration (e.g., daily, weekly for several weeks).
- Tissue Collection:
  - At the end of the treatment period, euthanize the animals and harvest the target tissues (e.g., liver, brain).[24]
- Analysis of Target Gene Expression:
  - mRNA Levels: Extract total RNA from the tissues and perform RT-qPCR to quantify the levels of the target mRNA relative to a housekeeping gene.[24][25]
  - Protein Levels: Extract total protein from the tissues and perform Western blotting or ELISA to quantify the levels of the target protein.[24]
- Data Analysis:
  - Compare the target mRNA and protein levels in the ASO-treated groups to the salinetreated control group.
  - Determine the dose-dependent reduction in target gene expression.



# **Visualizing Workflows and Pathways**

Graphviz diagrams are provided below to illustrate key experimental workflows and the general mechanism of action for antisense oligonucleotides.



Click to download full resolution via product page

Caption: Workflow for the evaluation of 4'-modified antisense oligonucleotides.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. Protocol for Controlling the Strand Selectivity of siRNA Using Acyclic Artificial Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 2. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 5. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 9. An overview of sugar-modified oligonucleotides for antisense therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antisense Oligonucleotide in LNA-Gapmer Design Targeting TGFBR2—A Key Single Gene Target for Safe and Effective Inhibition of TGFβ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
- 13. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 14. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. 4'-Thio-oligo-beta-D-ribonucleotides: synthesis of beta-4'-thio-oligouridylates, nuclease resistance, base pairing properties, and interaction with HIV-1 reverse transcriptase PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unexpected A-form formation of 4'-thioDNA in solution, revealed by NMR, and the implications as to the mechanism of nuclease resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. trilinkbiotech.com [trilinkbiotech.com]
- 19. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 20. Oligonucleotides containing 4'-C-aminomethyl-2'-modified thymidines show increased binding affinity towards DNA and RNA PubMed [pubmed.ncbi.nlm.nih.gov]



- 21. Study of modification pattern-RNAi activity relationships by using siRNAs modified with 4'-thioribonucleosides PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of Chemical Modifications on Aptamer Stability in Serum PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin Antisense RNA Design, Delivery, and Analysis NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 25. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Impact of 4'-Position Sugar Modifications on Oligonucleotide Therapeutics: A Technical Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b12414112#exploring-the-effects-of-4-position-sugar-modifications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com